(1S)-1-phenylbutan-1-amine hydrochloride

Description

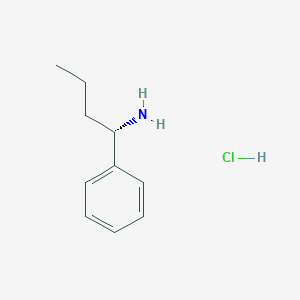

(1S)-1-Phenylbutan-1-amine hydrochloride is a chiral primary amine salt characterized by a phenyl group attached to the first carbon of a four-carbon chain, with an (S)-configuration at the chiral center. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. It is frequently utilized as a building block in organic synthesis, notably in the preparation of antibiotics such as Degrasyn analogs .

Properties

Molecular Formula |

C10H16ClN |

|---|---|

Molecular Weight |

185.69 g/mol |

IUPAC Name |

(1S)-1-phenylbutan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H/t10-;/m0./s1 |

InChI Key |

SRLJBKBDJRRHGL-PPHPATTJSA-N |

Isomeric SMILES |

CCC[C@@H](C1=CC=CC=C1)N.Cl |

Canonical SMILES |

CCCC(C1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-phenylbutan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 1-phenylbutan-1-one in the presence of a chiral catalyst to obtain the desired enantiomer. Another method involves the use of chiral amine auxiliaries to achieve enantioselective synthesis.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable chiral catalyst to ensure high yield and enantiomeric purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-phenylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1S)-1-phenylbutan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-phenylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

Key Observations :

Substituted Phenyl Derivatives

Key Observations :

Key Observations :

- Safety Profile : All compounds share oral toxicity (H302) and skin/eye irritation risks (H315/H319), but substituents like adamantyl or hydroxyl groups may modulate toxicity .

- Stability : Hydroxyl-rich derivatives (e.g., cyclopentane analog) require strict moisture control to prevent decomposition .

Biological Activity

(1S)-1-phenylbutan-1-amine hydrochloride is a chiral amine compound with significant implications in biological and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a phenyl group attached to a butanamine backbone. Its hydrochloride form enhances solubility in water, making it suitable for pharmacological applications. The presence of a chiral center allows for the existence of two enantiomers, which may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. It may function as an agonist or antagonist, influencing neurotransmitter systems such as dopamine and norepinephrine pathways. Understanding these interactions is crucial for elucidating its pharmacodynamics and potential therapeutic uses .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Stimulant Effects : Similar to amphetamines, the compound may stimulate the central nervous system (CNS), affecting mood and energy levels.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against certain Gram-negative bacteria .

- Neuroprotective Effects : Investigations into its effects on neurological disorders are ongoing, focusing on its ability to modulate enzyme activity related to neurodegenerative conditions .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Reductive Amination | Using carbonyl compounds with AmDH enzymes | >99% |

| Traditional Synthesis | Multi-step synthesis from amino acids | 90% |

Case Study 1: Neuroprotective Potential

A study investigated the effects of this compound on BACE1 inhibition, which is crucial in Alzheimer's disease pathology. The compound demonstrated significant binding affinity, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Study 2: Antimicrobial Evaluation

In vitro tests revealed that certain derivatives of this compound exhibited antimicrobial properties against pathogenic bacteria such as Pseudomonas aeruginosa. These findings highlight the compound's potential in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.